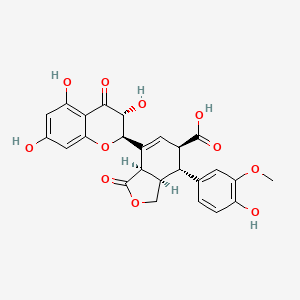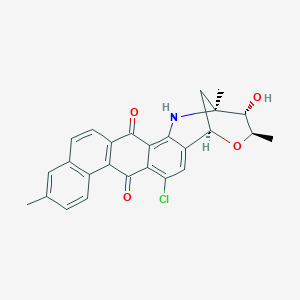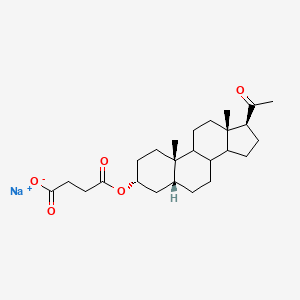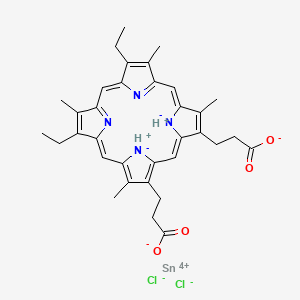
(KDO)-lipid IVA(5-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(KDO)-lipid IVA(5-) is (KDO)-lipid IVA deprotonated at both phosphono groups and at the uronic acid carboxy group. It is the major species at pH 7.3. It is a conjugate base of a (KDO)-lipid IVA.
Aplicaciones Científicas De Investigación
Lipopolysaccharide Biosynthesis in Bacteria
KDO-lipid IVA(5-) plays a significant role in the biosynthesis of lipopolysaccharides (LPS) in bacteria. Studies have identified enzymes such as 3-deoxy-D-manno-octulosonic acid (KDO) transferase in Escherichia coli, which are critical in transferring KDO to lipid A or its precursor, lipid IVA. This process is pivotal in the formation of LPS, a key component of the outer membrane of Gram-negative bacteria, impacting their survival and interaction with host organisms (Belunis & Raetz, 1992).
Structural Analysis and Enzymatic Studies
Research has focused on understanding the structural and functional aspects of enzymes involved in attaching KDO to lipid IVA. For instance, the study of cytoplasmic KDO-transferases in Escherichia coli has provided insights into the semisynthetic preparation of complex lipopolysaccharide substructures and analogs, essential for understanding bacterial cell wall structures and functions (Brożek, Hosaka, Robertson, & Raetz, 1989).
Role in Cell Growth and Lipid A Modification
KDO attachment to lipid A, a component of LPS, has been shown to be essential for bacterial cell growth. The inactivation of genes responsible for this attachment results in the accumulation of precursors like lipid IVA and impacts the bacterial growth (Belunis, Clementz, Carty, & Raetz, 1995). Additionally, studies have demonstrated the existence of enzymes that selectively remove the KDO domain from substrates like KDO2-lipid IVA, highlighting the complex regulation of lipid A biosynthesis in bacteria (Price, Jeyaretnam, Carlson, Kadrmas, Raetz, & Brożek, 1995).
Application in Microbial Pathogenesis Studies
KDO-lipid IVA(5-) has been implicated in studies related to microbial pathogenesis. For example, the characterization of enzymes like KDO hydrolase in Helicobacter pylori reveals their role in modifying gram-negative bacterial LPS, which is critical in understanding the pathogenic mechanisms of these bacteria (Stead, Tran, Ferguson, McGrath, Cotter, & Trent, 2005).
Propiedades
Fórmula molecular |
C76H137N2O30P2-5 |
|---|---|
Peso molecular |
1620.8 g/mol |
Nombre IUPAC |
(2R,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxy-2-[[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonatooxyoxan-2-yl]methoxy]-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-3-phosphonatooxyoxan-2-yl]methoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C76H142N2O30P2/c1-5-9-13-17-21-25-29-33-37-41-53(80)45-61(86)77-65-71(104-63(88)47-55(82)43-39-35-31-27-23-19-15-11-7-3)68(91)59(102-74(65)108-110(97,98)99)51-100-73-66(78-62(87)46-54(81)42-38-34-30-26-22-18-14-10-6-2)72(105-64(89)48-56(83)44-40-36-32-28-24-20-16-12-8-4)70(107-109(94,95)96)60(103-73)52-101-76(75(92)93)49-57(84)67(90)69(106-76)58(85)50-79/h53-60,65-74,79-85,90-91H,5-52H2,1-4H3,(H,77,86)(H,78,87)(H,92,93)(H2,94,95,96)(H2,97,98,99)/p-5/t53-,54-,55-,56-,57-,58-,59-,60-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,76-/m1/s1 |
Clave InChI |
GPNCBCJEDRRCDW-ACUQGRCXSA-I |
SMILES isomérico |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)[O-])OP(=O)([O-])[O-])OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |
SMILES canónico |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)O)C(=O)[O-])OP(=O)([O-])[O-])OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[[(3S,6R,7S,8aS)-3-(4-acetamidobutyl)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl]-oxomethyl]amino]butyl-trimethylammonium](/img/structure/B1264462.png)
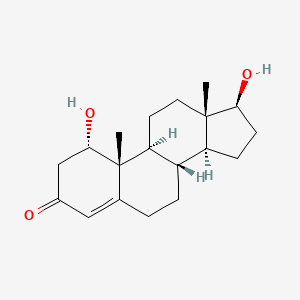

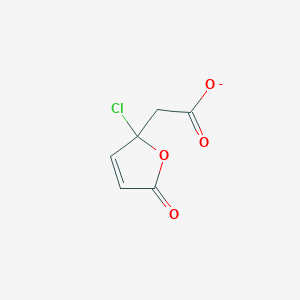
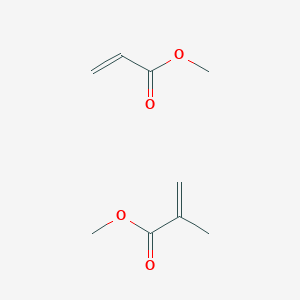
![Benzo[e]indolium](/img/structure/B1264472.png)


